Pepluanin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H51NO15 |

|---|---|

Molecular Weight |

821.9 g/mol |

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3/b19-18+/t23-,32-,33-,34-,35+,36-,37+,38+,42+,43+/m0/s1 |

InChI Key |

SHDZRELSKRRBMR-BAHOPRNDSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pepluanin A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia peplus, commonly known as petty spurge, has a long history in traditional medicine for treating various skin conditions.[1] Modern phytochemical investigations into this plant have led to the discovery of a diverse array of bioactive diterpenoids, including those with jatrophane, pepluane, and ingenane skeletons.[2][3] Among these, Pepluanin A, a jatrophane diterpene, has emerged as a compound of significant interest due to its potent biological activity. This technical guide provides an in-depth overview of the discovery, isolation, and mechanism of action of this compound, with a focus on its role as a modulator of multidrug resistance.

Discovery of this compound

This compound was first isolated from the whole plant of Euphorbia peplus along with four other new jatrophane diterpenes, Pepluanins B-E.[4] The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis.[4] This discovery was significant as it identified a new series of potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[4]

Experimental Protocols

Plant Material Collection and Extraction

Fresh, whole Euphorbia peplus plants are collected and air-dried. The dried plant material is then powdered and extracted with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.[5] The extraction is typically performed multiple times to ensure a comprehensive extraction of the secondary metabolites. The resulting crude extract is then concentrated under reduced pressure to yield a residue that is further processed.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques. While a specific, detailed protocol for this compound is not extensively published, a general and representative procedure for the isolation of jatrophane diterpenoids from Euphorbia species can be outlined as follows:

-

Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The jatrophane diterpenes, including this compound, are typically found in the less polar fractions, such as the chloroform or dichloromethane extracts.[6]

-

Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Chromatographic Separation: Fractions containing compounds of interest are pooled and subjected to further purification steps. This may include repeated column chromatography on silica gel, or the use of other stationary phases like Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative or semi-preparative HPLC, often on a reversed-phase C18 column. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used.

The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[4]

Data Presentation

Structure-Activity Relationship of this compound and Related Jatrophane Diterpenes

The inhibitory activity of this compound and its analogues on P-glycoprotein-mediated multidrug resistance has been a key area of investigation. The following table summarizes the available quantitative data on the MDR reversal activity of selected jatrophane diterpenes.

| Compound | Source | Cell Line | Reversal Fold / IC50 | Reference |

| This compound | Euphorbia peplus | - | Potent P-gp inhibitor, outperforming cyclosporin A by a factor of at least 2 | [4] |

| Euphosorophane A | Euphorbia sororia | MCF-7/ADR | EC50 = 92.68 ± 18.28 nM (DOX reversal) | [7] |

| Compound 1 | Euphorbia kansui | MCF-7/ADR | ~85-fold efficacy promotion of adriamycin at 5 µM | [7] |

| Portlandicine | Euphorbia portlandica | Mouse Lymphoma | Active in MDR reversal | [8] |

| Jatrophane 2 | Euphorbia nicaeensis | MDR NSCLC and colorectal carcinoma cells | Potent P-gp inhibitor, higher potential than Tariquidar in some cell lines | [2] |

Mechanism of Action: P-glycoprotein Inhibition

This compound exerts its biological activity primarily through the inhibition of P-glycoprotein (P-gp).[4] P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a major contributor to the phenomenon of multidrug resistance (MDR).[9] By actively pumping a wide range of chemotherapeutic drugs out of the cancer cell, P-gp reduces their intracellular concentration to sub-lethal levels, thereby rendering the cells resistant to treatment.

This compound acts as a competitive inhibitor of P-gp, likely by binding to the same drug-binding sites as chemotherapeutic agents.[7] This inhibition of P-gp's efflux function leads to an increased intracellular accumulation of anticancer drugs in resistant cells, thereby restoring their sensitivity to the treatment.

Visualizations

Experimental Workflow

References

- 1. db.cngb.org [db.cngb.org]

- 2. Secure Verification [cer.ihtm.bg.ac.rs]

- 3. researchgate.net [researchgate.net]

- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Pepluanin A: A Technical Guide to its Mechanism of Action in P-glycoprotein Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key contributor to this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The jatrophane diterpene, Pepluanin A, has emerged as a potent natural product inhibitor of P-gp.[2][4][5][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound in P-gp inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is expressed in various normal tissues, where it plays a protective role by extruding toxins and xenobiotics.[1] However, its overexpression in cancer cells is a major mechanism of MDR, conferring resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, including anthracyclines, taxanes, and vinca alkaloids.[1][2] P-gp binds to its substrates within the cell membrane and transports them out of the cell using the energy derived from ATP hydrolysis.[1][3] The development of P-gp inhibitors that can be co-administered with chemotherapeutic agents to reverse MDR is a key strategy in cancer therapy.[2]

This compound: A Potent Jatrophane Diterpene P-gp Inhibitor

This compound is a jatrophane diterpene isolated from plants of the Euphorbia genus.[2] It has been identified as a highly potent inhibitor of P-gp.[2][4][5][6] Jatrophane diterpenes, as a class of natural products, have shown significant potential as P-gp modulators, and this compound is a standout member of this family.[1][7][8][9]

Mechanism of Action of this compound

The precise mechanism of action of this compound on P-gp is believed to involve direct interaction with the transporter, thereby inhibiting its efflux function. While detailed molecular studies on this compound are ongoing, the current understanding, based on structure-activity relationship studies of jatrophane diterpenes, points towards competitive or non-competitive inhibition at the substrate-binding site of P-gp.[1][7] This interaction prevents the binding and/or transport of chemotherapeutic drugs, leading to their increased intracellular accumulation and restored cytotoxicity in MDR cancer cells.[2]

The proposed mechanism involves this compound binding to the drug-binding pocket of P-gp, which is located within the transmembrane domains of the protein. This binding is thought to allosterically modulate the ATPase activity of P-gp, which is essential for the transport cycle. Some P-gp inhibitors stimulate ATPase activity at low concentrations and inhibit it at higher concentrations, a biphasic response that has been observed for various phytoconstituents.[10] Other inhibitors may purely compete with the substrate for binding without being transported themselves. The increased lipophilicity and specific substitution patterns on the jatrophane scaffold are crucial for this interaction.[1]

Quantitative Data on P-gp Inhibition

| Compound | P-gp Substrate | Cell Line | Potency | Reference |

| This compound | Daunomycin | Not specified | At least 2-fold more potent than Cyclosporin A in inhibiting P-gp-mediated transport. | [2][4][6] |

| Cyclosporin A | Daunomycin | Not specified | Reference Inhibitor | [2] |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize P-gp inhibitors like this compound.

Rhodamine 123 Accumulation Assay

This assay is a common method to assess the functional activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors will block this efflux, leading to an increase in intracellular fluorescence.

Materials:

-

P-gp overexpressing cell line (e.g., K562/ADR, CEM/ADR5000) and the parental sensitive cell line.

-

Rhodamine 123 solution.

-

This compound or other test compounds.

-

Verapamil or Cyclosporin A (positive control inhibitor).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates (e.g., 96-well plates for plate reader analysis or larger flasks for flow cytometry) and allow them to adhere or reach a suitable density.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound, the positive control inhibitor, or vehicle control in serum-free medium for a specified time (e.g., 1 hour) at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to a final concentration (e.g., 1-5 µM) to all wells and incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

Washing: Terminate the incubation by washing the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Fluorescence Measurement:

-

Flow Cytometry: Detach the cells (if adherent) and resuspend in PBS. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

-

Fluorescence Plate Reader: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and measure the fluorescence of the lysate using a fluorescence plate reader.

-

-

Data Analysis: Calculate the mean fluorescence intensity for each condition. The increase in fluorescence in the presence of the inhibitor compared to the vehicle control indicates P-gp inhibition.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis rate of P-gp in isolated membranes or purified protein preparations. P-gp substrates and some inhibitors can stimulate the ATPase activity of P-gp. This assay can determine whether a compound interacts with the ATPase domain of P-gp.

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 insect cells infected with a baculovirus expressing human P-gp).

-

ATP solution.

-

This compound or other test compounds.

-

Verapamil (positive control).

-

Assay buffer (containing MgCl2, EGTA, and a buffer like Tris-HCl).

-

Reagents for detecting inorganic phosphate (Pi) (e.g., molybdate-based colorimetric reagents).

-

Spectrophotometer or plate reader.

Protocol:

-

Membrane Preparation: Prepare P-gp-rich membrane vesicles from a suitable expression system.

-

Reaction Setup: In a microplate, add the P-gp membranes, assay buffer, and various concentrations of this compound or control compounds.

-

Initiate Reaction: Start the reaction by adding a defined concentration of ATP. Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Phosphate Detection: Add the colorimetric reagent for detecting the released inorganic phosphate. Allow the color to develop.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 600-800 nm) using a spectrophotometer or plate reader.

-

Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each reaction and determine the ATPase activity. Plot the ATPase activity against the compound concentration to determine the effect of this compound on P-gp's ATPase activity.

Conclusion

This compound is a potent P-glycoprotein inhibitor with significant potential for reversing multidrug resistance in cancer. Its mechanism of action is centered on the direct inhibition of the P-gp efflux pump, leading to the increased intracellular accumulation of chemotherapeutic agents. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel P-gp inhibitors. Further research, including molecular docking and detailed binding studies, will provide a more comprehensive understanding of the precise molecular interactions between this compound and P-glycoprotein, aiding in the development of more effective chemosensitizing agents for cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a new series of jatrophane and lathyrane diterpenes as potent and specific P-glycoprotein modulators [iris.unina.it]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of P-glycoprotein ATPase activity by some phytoconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Jatrophane Diterpenes with a Focus on Pepluanin A

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the biosynthetic pathway of jatrophane diterpenes, a class of natural products with significant therapeutic potential. Particular attention is given to the proposed biosynthesis of Pepluanin A, a potent P-glycoprotein inhibitor isolated from Euphorbia peplus. This document synthesizes current knowledge, outlines plausible enzymatic steps, and provides detailed experimental methodologies relevant to the study of this intricate biosynthetic pathway.

Introduction to Jatrophane Diterpenes and this compound

Jatrophane diterpenes are a large and structurally diverse family of macrocyclic diterpenoids characterized by a 5/12-membered bicyclic core.[1] They are predominantly found in plants of the Euphorbiaceae family.[2] These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic properties.[2] A particularly promising therapeutic application of some jatrophanes is their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents.[2][3]

This compound is a member of the pepluane subclass of jatrophane diterpenes, which are characterized by a rearranged jatrophane skeleton.[2] Isolated from Euphorbia peplus, this compound has demonstrated potent P-gp inhibitory activity, making it a valuable lead compound in the development of novel MDR modulators.[4] Understanding its biosynthesis is crucial for developing biotechnological production methods and for enabling the synthesis of novel analogs with improved therapeutic properties.

The General Biosynthetic Pathway of Jatrophane Diterpenes

The biosynthesis of all diterpenes, including jatrophanes, begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plants.[5][6] The formation of the characteristic jatrophane skeleton from GGPP is a multi-step process involving cyclization and rearrangement reactions catalyzed by two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).[5]

Formation of the Casbene Precursor

The first committed step in the biosynthesis of many macrocyclic diterpenes in the Euphorbiaceae is the cyclization of GGPP to form casbene.[2] This reaction is catalyzed by a single enzyme, casbene synthase (CBS) .[2] The proposed mechanism involves the ionization of GGPP to form a geranylgeranyl cation, which then undergoes an intramolecular cyclization to form a cembranyl cation intermediate. A subsequent 1,11-cyclization and deprotonation yields the characteristic 14-membered ring of casbene with a cyclopropane ring.[2]

Formation of the Jatrophane Skeleton

The conversion of casbene to the jatrophane core is a less well-understood process but is thought to involve a series of oxidative modifications and rearrangements catalyzed by cytochrome P450 monooxygenases.[5] The currently accepted hypothesis suggests that casbene undergoes epoxidation and/or hydroxylation, followed by the opening of the cyclopropane ring and a subsequent transannular cyclization to form the characteristic 5/12-fused ring system of the jatrophane skeleton.[1]

Proposed Biosynthetic Pathway of this compound

The specific enzymatic steps leading from the generalized jatrophane skeleton to this compound have not yet been fully elucidated. However, based on the structure of this compound and known biochemical reactions, a plausible biosynthetic pathway can be proposed. This pathway involves the rearrangement of the jatrophane skeleton to the pepluane scaffold, followed by a series of specific hydroxylations and acylations.

Formation of the Pepluane Skeleton

The pepluane skeleton is considered a rearranged jatrophane.[2] The formation of the pepluane core likely involves an intramolecular cyclization or rearrangement of a suitably functionalized jatrophane precursor. This rearrangement could be catalyzed by a specific cytochrome P450 or another type of cyclase.

Tailoring Steps: Hydroxylations and Acylations

Following the formation of the pepluane skeleton, a series of tailoring reactions are required to produce this compound. These modifications include:

-

Hydroxylations: Specific cytochrome P450 monooxygenases are likely responsible for introducing hydroxyl groups at various positions on the pepluane core. The regioselectivity of these hydroxylations is a key factor in determining the final structure of the molecule.

-

Acylations: The hydroxyl groups are then esterified with acetyl and benzoyl moieties. These reactions are catalyzed by acyltransferases , which utilize acetyl-CoA and benzoyl-CoA as donor substrates, respectively. The specific acyltransferases involved in this compound biosynthesis have not yet been identified.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction yields, for the enzymes involved in the biosynthesis of this compound. The data presented in Table 1 are representative values for related terpene synthases and cytochrome P450s and should be considered as a general reference for the expected catalytic efficiencies of the enzymes in the jatrophane pathway.

| Enzyme Class | Substrate | Product | Km (µM) | kcat (s-1) | Reference |

| Terpene Synthase | GGPP | Diterpene olefin | 0.5 - 10 | 0.01 - 1.0 | General Literature |

| Cytochrome P450 | Diterpene | Hydroxylated Diterpene | 1 - 50 | 0.1 - 10 | General Literature |

| Acetyltransferase | Diterpenol | Acetylated Diterpene | 10 - 100 | 0.05 - 5.0 | General Literature |

Table 1: Representative kinetic parameters for enzyme classes involved in diterpenoid biosynthesis. These are general ranges and not specific to the this compound pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Isolation and Characterization of Jatrophane Diterpenes

Objective: To isolate and identify this compound and other related jatrophane diterpenes from Euphorbia peplus.

Methodology:

-

Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[7]

-

Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Mass Spectrometry (HR-MS).[6][7]

Functional Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.

Methodology:

-

Gene Discovery: Candidate genes for terpene synthases, cytochrome P450s, and acyltransferases are identified from the transcriptome of Euphorbia peplus based on sequence homology to known enzymes.

-

Heterologous Expression: The candidate genes are cloned into expression vectors and expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Enzyme Assays:

-

Terpene Synthase Assay: The recombinant enzyme is incubated with GGPP, and the reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cytochrome P450 Assay: The recombinant P450 is co-expressed with a P450 reductase in a microsomal preparation or whole-cell system. The enzyme is incubated with the putative substrate (e.g., casbene or a jatrophane intermediate) in the presence of NADPH. The products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Acetyltransferase Assay: The recombinant enzyme is incubated with a hydroxylated jatrophane intermediate and acetyl-CoA. The formation of the acetylated product is monitored by LC-MS.

-

-

Kinetic Analysis: Michaelis-Menten kinetics are determined by measuring the initial reaction rates at varying substrate concentrations.

Conclusion and Future Perspectives

The biosynthesis of jatrophane diterpenes, including this compound, is a complex and fascinating area of natural product chemistry. While the early steps of the pathway are relatively well-understood, the specific enzymes and mechanisms involved in the later stages of diversification and tailoring remain largely unknown. The proposed biosynthetic pathway for this compound provides a roadmap for future research in this area.

The functional characterization of the enzymes involved in this compound biosynthesis will be a critical step towards the development of biotechnological production platforms for this and other valuable jatrophane diterpenes. Such platforms could provide a sustainable and scalable source of these compounds for further preclinical and clinical development as novel therapeutics for the treatment of multidrug-resistant cancers and other diseases. The experimental protocols outlined in this whitepaper provide a solid foundation for researchers to undertake these important investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Gene discovery and virus-induced gene silencing reveal branched pathways to major classes of bioactive diterpenoids in Euphorbia peplus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three new jatrophane polyesters and antiproliferative constituents from Euphorbia tuckeyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]

Pepluanin A: A Potent Natural P-Glycoprotein Inhibitor and its Analogues

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pepluanin A is a naturally occurring jatrophane diterpene that has garnered significant interest within the scientific community for its potent biological activity. Isolated from plants of the Euphorbia genus, particularly Euphorbia peplus, this compound has demonstrated remarkable efficacy as a P-glycoprotein (P-gp) inhibitor. P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. The ability of this compound to modulate P-gp activity suggests its potential as a chemosensitizing agent in cancer therapy. This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of this compound, as well as the synthesis and structure-activity relationships of its analogues.

Natural Sources and Isolation of this compound

This compound is primarily isolated from the plant Euphorbia peplus, a member of the Euphorbiaceae family. This species is a rich source of structurally diverse diterpenoids, including a variety of jatrophanes. The isolation of this compound and its analogues typically involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation and purification.

General Isolation Protocol

While specific protocols may vary between research groups, a general methodology for the isolation of jatrophane diterpenes from Euphorbia peplus can be outlined as follows:

Caption: General workflow for the isolation and identification of this compound.

A patent for an industrial-scale extraction method for obtaining an antitumor extract from Euphorbia peplus describes a process involving reflux extraction with methanol or ethanol, followed by concentration, extraction, back-extraction, alkaline hydrolysis, and silica gel column chromatography[1].

Biological Activity of this compound: P-glycoprotein Inhibition

The primary mechanism of action of this compound is the inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump. Overexpression of P-gp in cancer cells is a major contributor to the phenomenon of multidrug resistance (MDR), which renders many chemotherapeutic drugs ineffective. This compound has been shown to be a potent inhibitor of P-gp-mediated drug transport, in some cases outperforming the well-known P-gp inhibitor Cyclosporin A by a factor of at least two[2].

Mechanism of P-glycoprotein Inhibition

The precise mechanism by which jatrophane diterpenes inhibit P-gp is an area of active research. It is believed that these compounds can interact with the transporter, potentially competing with chemotherapeutic drugs for binding to the drug-binding pocket or allosterically modulating the transporter's conformation and ATPase activity.

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Experimental Protocol for P-glycoprotein Inhibition Assay

The P-gp inhibitory activity of this compound and its analogues is commonly assessed using in vitro cell-based assays. A widely used method is the rhodamine 123 accumulation assay. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular rhodamine 123 accumulation, which can be quantified by flow cytometry or fluorescence microscopy.

Rhodamine 123 Accumulation Assay Protocol: [3][4]

-

Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR, K562/R7) and their parental sensitive cell lines are cultured under standard conditions.

-

Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound or its analogues) for a specified period (e.g., 1 hour).

-

Rhodamine 123 Staining: Rhodamine 123 is added to the cell culture medium at a final concentration of, for example, 5 µM, and incubated for a further period (e.g., 90 minutes).

-

Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence in the presence of the inhibitor is calculated relative to a control (cells treated with rhodamine 123 alone). The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analogues of this compound and Structure-Activity Relationship (SAR)

The synthesis of analogues of this compound is a key strategy for optimizing its P-gp inhibitory activity, improving its pharmacokinetic properties, and reducing potential toxicity. While the total synthesis of this compound is a complex challenge, the synthesis of its core structures and the modification of naturally isolated jatrophane diterpenes have provided valuable insights into the structure-activity relationship (SAR) of this class of compounds.

Synthesis of this compound Analogues

The synthesis of the cyclopentane core of this compound has been reported, which is a significant step towards the total synthesis of the natural product and its analogues[5]. The synthesis of various jatrophane diterpenoid analogues has been achieved through the chemical modification of naturally occurring precursors[6]. These modifications often target the ester groups and hydroxyl groups on the jatrophane skeleton.

Structure-Activity Relationship (SAR)

Studies on a range of naturally occurring and semi-synthetic jatrophane diterpenes have revealed key structural features that are important for their P-gp inhibitory activity.

Caption: Key SAR points for jatrophane diterpene P-gp inhibitors.

The analysis of a series of jatrophane polyesters from Euphorbia dendroides highlighted the importance of the substitution pattern at positions 2, 3, and 5, suggesting this region is involved in binding to P-gp[7]. Another study on jatrophane diterpenoids from Pedilanthus tithymaloides and their derivatives further elucidated the SAR, identifying several potent MDR modulators[6].

Quantitative Data on P-gp Inhibition

The following table summarizes the P-gp inhibitory activities of this compound and some of its naturally occurring analogues. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the P-gp-mediated efflux.

| Compound | Natural Source | P-gp Inhibition IC50 (µM) | Reference |

| This compound | Euphorbia peplus | Reported to be at least 2-fold more potent than Cyclosporin A | [2] |

| Euphodendroidin D | Euphorbia dendroides | More potent than Cyclosporin A | [7] |

| Analogue 19 (from P. tithymaloides) | Pedilanthus tithymaloides (modified) | 0.83 (MCF-7/ADR) | [6] |

| Analogue 25 (from P. tithymaloides) | Pedilanthus tithymaloides (modified) | 0.91 (MCF-7/ADR) | [6] |

| Analogue 26 (from P. tithymaloides) | Pedilanthus tithymaloides (modified) | 0.76 (MCF-7/ADR) | [6] |

| Tariquidar (Reference) | Synthetic | 0.18 (MCF-7/ADR) | [6] |

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural product-derived P-glycoprotein inhibitors. Their ability to reverse multidrug resistance in cancer cells makes them valuable lead compounds for the development of novel chemosensitizing agents. Further research is warranted in several key areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound will be crucial for the generation of a wider range of analogues for comprehensive SAR studies and preclinical development.

-

Mechanism of Action: A more detailed understanding of the molecular interactions between this compound and P-glycoprotein will aid in the rational design of more potent and selective inhibitors.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its most promising analogues.

-

Clinical Translation: Ultimately, the goal is to translate these promising preclinical findings into clinical applications to improve the outcomes for cancer patients with multidrug-resistant tumors.

The continued exploration of the rich chemical diversity of the Euphorbia genus, coupled with advances in synthetic chemistry and pharmacology, holds great promise for the development of new and effective therapies to combat multidrug resistance in cancer.

References

- 1. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Pepluanin A

For Researchers, Scientists, and Drug Development Professionals

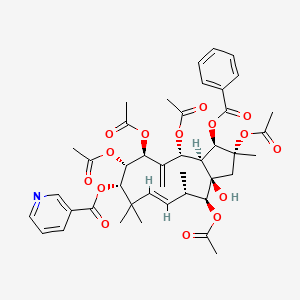

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of Pepluanin A, a potent jatrophane diterpene with significant activity in modulating multidrug resistance. The information presented here is compiled from the seminal work on its isolation and characterization, offering a core resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of high-resolution mass spectrometry and comprehensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.75 | m | |

| 2 | 5.50 | d | 9.5 |

| 3 | 5.75 | d | 9.5 |

| 4 | 3.20 | m | |

| 5 | 5.90 | d | 10.0 |

| 7 | 5.60 | d | 4.0 |

| 8 | 4.40 | d | 4.0 |

| 9 | 5.25 | s | |

| 11 | 2.60 | m | |

| 12α | 1.80 | m | |

| 12β | 1.65 | m | |

| 13α | 2.10 | m | |

| 13β | 1.95 | m | |

| 14 | 5.80 | s | |

| 15 | 4.90 | s | |

| 16 | 1.20 | s | |

| 17α | 5.10 | s | |

| 17β | 5.00 | s | |

| 18 | 1.15 | d | 7.0 |

| 19 | 1.05 | s | |

| 20 | 0.95 | s | |

| OAc | 2.15, 2.10, 2.05, 2.00, 1.95 | s | |

| OBz | 8.05 (2H, d, 7.5), 7.60 (1H, t, 7.5), 7.45 (2H, t, 7.5) | ||

| ONic | 9.15 (1H, s), 8.75 (1H, d, 4.5), 8.30 (1H, d, 8.0), 7.40 (1H, dd, 8.0, 4.5) |

Data sourced from Corea G, et al. J Med Chem. 2004;47(4):988-992.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 45.1 |

| 2 | 78.2 |

| 3 | 79.8 |

| 4 | 48.5 |

| 5 | 72.1 |

| 6 | 138.5 |

| 7 | 74.3 |

| 8 | 75.1 |

| 9 | 83.5 |

| 10 | 130.2 |

| 11 | 42.3 |

| 12 | 25.4 |

| 13 | 38.7 |

| 14 | 73.8 |

| 15 | 85.2 |

| 16 | 28.1 |

| 17 | 114.5 |

| 18 | 15.8 |

| 19 | 22.7 |

| 20 | 29.5 |

| OAc (C=O) | 170.5, 170.4, 170.2, 170.0, 169.8 |

| OAc (CH₃) | 21.5, 21.3, 21.2, 21.0, 20.8 |

| OBz (C=O) | 165.8 |

| OBz (C-1') | 130.5 |

| OBz (C-2',6') | 129.8 |

| OBz (C-3',5') | 128.5 |

| OBz (C-4') | 133.2 |

| ONic (C=O) | 164.5 |

| ONic (C-2') | 153.5 |

| ONic (C-3') | 125.5 |

| ONic (C-4') | 137.2 |

| ONic (C-5') | 123.5 |

| ONic (C-6') | 150.8 |

Data sourced from Corea G, et al. J Med Chem. 2004;47(4):988-992.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula |

| HR-FABMS | Positive | [M+H]⁺ 822.3362 | C₄₃H₅₂NO₁₅ |

Data sourced from Corea G, et al. J Med Chem. 2004;47(4):988-992.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.

2.1 Isolation and Purification

This compound was isolated from the whole plant of Euphorbia peplus L. The dried and powdered plant material was extracted with methanol, and the resulting extract was partitioned between hexane, chloroform, and methanol-water. The chloroform-soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative and analytical High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

2.2 NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer.

-

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (CHCl₃: δ 7.26 ppm).

-

¹³C NMR: Spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal (CDCl₃: δ 77.0 ppm).

-

2D NMR: Standard Bruker pulse programs were used to acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which were crucial for the complete assignment of the structure.

2.3 Mass Spectrometry

-

Instrumentation: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a Finnigan MAT 95 spectrometer.

-

Matrix: A suitable matrix, such as m-nitrobenzyl alcohol (NBA), was used to facilitate ionization.

-

Analysis: The instrument was operated in positive ion mode to observe the protonated molecular ion [M+H]⁺, allowing for the determination of the elemental composition.

Visualization of Methodologies

3.1 Workflow for Natural Product Characterization

The following diagram illustrates the general workflow employed for the isolation and structural elucidation of this compound.

Unveiling the Jatrophane Skeleton of Pepluanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepluanin A, a complex jatrophane diterpene isolated from the petty spurge Euphorbia peplus, has garnered significant attention within the scientific community for its potent biological activity. This technical guide provides an in-depth exploration of the core jatrophane skeleton of this compound, its structural elucidation, and its notable function as a modulator of multidrug resistance. Jatrophane diterpenoids are characterized by a unique bicyclic[1][2] core structure, and this compound stands out as a powerful inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for drug efflux in cancer cells.[3] This document serves as a comprehensive resource, detailing the quantitative data, experimental protocols, and logical workflows essential for understanding this promising natural product.

Quantitative Data

The structural characterization of this compound is underpinned by precise spectroscopic and spectrometric data. The following tables summarize the key quantitative information obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₄₃H₅₁NO₁₅ |

| Molecular Weight | 821.86 g/mol |

| CAS Number | 670257-89-3 |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Comprehensive ¹H and ¹³C NMR data for this compound are essential for its structural confirmation. While the definitive spectral data is found in the primary literature, the following represents a placeholder for the expected chemical shifts for the jatrophane core and its substituents based on related compounds. Access to the full publication by Corea et al. (2004) is recommended for the complete and verified dataset.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| ... | ... | ... |

Experimental Protocols

Isolation of this compound from Euphorbia peplus

The isolation of this compound and other jatrophane diterpenes from Euphorbia peplus is a multi-step process involving extraction and chromatographic separation. The general workflow is as follows:

-

Plant Material Collection and Extraction:

-

Fresh aerial parts of Euphorbia peplus are collected and air-dried.

-

The dried plant material is then powdered and extracted exhaustively with a suitable solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The fraction containing the jatrophane diterpenes (often the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Fractions rich in diterpenoids are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC, typically on a reversed-phase (C18) column with a mobile phase such as methanol/water or acetonitrile/water, to isolate pure this compound.

-

P-glycoprotein (P-gp) Mediated Daunomycin Transport Assay

The inhibitory effect of this compound on P-gp-mediated drug efflux is commonly assessed using a fluorescent substrate like daunomycin in a cell-based assay.

-

Cell Culture:

-

A multidrug-resistant cancer cell line overexpressing P-gp (e.g., K562/ADR or a transfected cell line) and its corresponding parental sensitive cell line are cultured under standard conditions (37°C, 5% CO₂).

-

-

Daunomycin Accumulation Assay:

-

Cells are harvested and washed with a suitable buffer (e.g., PBS).

-

The cells are then pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil or cyclosporin A as a positive control) for a specific duration.

-

Daunomycin, a fluorescent substrate of P-gp, is added to the cell suspension and incubated for a defined period to allow for cellular uptake and efflux.

-

The incubation is stopped by placing the cells on ice and washing them with ice-cold buffer to remove extracellular daunomycin.

-

-

Fluorescence Measurement:

-

The intracellular accumulation of daunomycin is quantified by measuring its fluorescence using a flow cytometer or a fluorescence plate reader.

-

An increase in intracellular daunomycin fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

-

-

Data Analysis:

-

The results are typically expressed as a percentage of the control (cells treated with daunomycin alone) or as IC₅₀ values, representing the concentration of this compound required to achieve 50% inhibition of P-gp activity. This compound has been reported to be at least twice as potent as cyclosporin A in this assay.[3]

-

Visualizations

Structure Elucidation Workflow

The determination of the complex structure of a natural product like this compound follows a logical and systematic workflow, integrating various spectroscopic and spectrometric techniques.

Caption: Workflow for the structure elucidation of this compound.

P-glycoprotein Efflux Mechanism and Inhibition

P-glycoprotein is an ATP-dependent efflux pump that transports a wide range of substrates, including chemotherapeutic drugs, out of the cell, leading to multidrug resistance. This compound acts as an inhibitor of this process.

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

References

Initial Biological Activity Screening of Pepluanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, with a primary focus on its role as a modulator of multidrug resistance (MDR). This document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes the key mechanisms and workflows to support further research and development efforts. While specific IC50 values for cytotoxicity across multiple cell lines are not widely published, existing data robustly establishes this compound as a powerful inhibitor of P-glycoprotein (P-gp), a key transporter in drug-resistant cancers.

P-glycoprotein (P-gp) Inhibition Activity

The primary biological activity identified for this compound is its potent inhibition of P-glycoprotein (P-gp/ABCB1), a transmembrane efflux pump responsible for the multidrug resistance (MDR) phenotype in many cancer types.

Quantitative Data Summary

While a comprehensive table of IC50 values for this compound's P-gp inhibition across various cell lines and substrates is not available in the public domain, key findings from initial screenings have demonstrated its exceptional potency.

| Assay | Key Finding | Reference Compound | Source |

| Daunomycin Efflux Inhibition | At least 2-fold more active in inhibiting P-gp mediated daunomycin transport | Cyclosporin A | [1] |

This data highlights this compound as one of the most potent naturally derived P-gp inhibitors discovered to date.

Experimental Protocol: Rhodamine 123 Efflux Assay

The Rhodamine 123 efflux assay is a common method to determine the P-gp inhibitory activity of a test compound.

Principle: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor like this compound, this efflux is blocked, leading to an intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.

Materials:

-

P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, KB-V1) and the corresponding parental sensitive cell line.

-

Rhodamine 123 (stock solution in DMSO).

-

This compound (or other test compounds) at various concentrations.

-

Verapamil or Cyclosporin A (positive control inhibitors).

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in 24-well plates and culture until they reach 80-90% confluency.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or control inhibitors in serum-free medium for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 1-2 hours at 37°C.

-

Cell Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux Period: Add fresh, pre-warmed medium (with or without the test compound, depending on the experimental design) and incubate for 1-2 hours at 37°C to allow for drug efflux.

-

Cell Harvesting: Detach the cells using trypsin-EDTA, wash with cold PBS, and resuspend in PBS for flow cytometry analysis.

-

Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. The percentage of inhibition is calculated relative to the control (cells treated with Rhodamine 123 only). IC50 values can be determined by plotting the percentage of inhibition against the concentration of this compound.

Cytotoxicity Screening

The cytotoxic potential of a new compound is a critical parameter in its initial biological screening.

Quantitative Data Summary

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest.

-

This compound at various concentrations.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, isopropanol with HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

P-glycoprotein Efflux Pump Mechanism

This compound's primary known mechanism of action is the inhibition of the P-glycoprotein efflux pump. The following diagram illustrates this mechanism.

Experimental Workflow for Initial Biological Screening

The following diagram outlines a typical workflow for the initial biological activity screening of a natural product like this compound.

Conclusion and Future Directions

The initial biological screening of this compound has identified it as a highly potent inhibitor of the P-glycoprotein efflux pump, suggesting its potential as a multidrug resistance reversal agent in cancer therapy. While its efficacy in inhibiting daunomycin efflux surpasses that of Cyclosporin A, a comprehensive quantitative analysis of its cytotoxicity against a broad panel of cancer cell lines and its specific IC50 for P-gp inhibition remains to be fully elucidated.

Future research should focus on:

-

Quantitative Cytotoxicity Profiling: Determining the IC50 values of this compound against a diverse range of cancer cell lines to understand its potency and selectivity.

-

In-depth Mechanistic Studies: Investigating the precise molecular interactions between this compound and P-glycoprotein and exploring other potential intracellular targets and signaling pathways.

-

In Vivo Efficacy Studies: Evaluating the ability of this compound to reverse multidrug resistance and enhance the efficacy of conventional chemotherapeutic agents in animal models.

A thorough understanding of these aspects will be crucial for the further development of this compound as a potential therapeutic agent.

References

The Role of Pepluanin A in Inhibiting Daunomycin Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Daunomycin, an anthracycline antibiotic, is a well-known substrate of P-gp. The discovery and development of potent P-gp inhibitors are, therefore, of critical interest in oncology to overcome MDR. Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a promising natural compound with potent P-gp inhibitory activity.[1] This technical guide provides a comprehensive overview of the role of this compound in inhibiting daunomycin transport, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and relevant cellular signaling pathways.

Quantitative Analysis of P-glycoprotein Inhibition

| Compound | Cell Line | Substrate | IC50 / EC50 | Reference |

| Euphodendroidin D | P-gp overexpressing | Daunomycin | >2-fold more potent than Cyclosporin A | [2] |

| Jatrophane Diterpenes (unspecified) | MDR Mouse Lymphoma | Rhodamine-123 | FAR = 12.1 - 72.9 at 20-60 µM | |

| Jatrophane Diterpenes (unspecified) | Human Colon Adenocarcinoma | Rhodamine-123 | FAR = 5.1 - 5.5 at 20 µM |

FAR: Fluorescence Activity Ratio, a measure of MDR reversal activity.

Mechanism of Action

This compound, as a jatrophane diterpene, is believed to exert its inhibitory effect on daunomycin transport through direct interaction with P-glycoprotein. The proposed mechanism of action involves competitive inhibition, where this compound binds to the drug-binding site(s) on P-gp, thereby preventing the binding and subsequent efflux of daunomycin.

Furthermore, studies on related jatrophane diterpenes suggest that these compounds can stimulate the ATPase activity of P-gp.[3] This may seem counterintuitive for an inhibitor; however, it is a known phenomenon for some P-gp modulators. The binding of the inhibitor to the transporter can induce a conformational change that leads to ATP hydrolysis, but without effective transport of the inhibitor itself. This futile cycling of ATP hydrolysis can effectively tie up the transporter, preventing it from effluxing other substrates like daunomycin.

Signaling Pathway Involvement

Recent research on jatrophane diterpenes has implicated the PI3K/NF-κB signaling pathway in their mechanism of action.[3] It is hypothesized that this compound may also modulate this pathway, leading to a downstream reduction in P-gp expression and function, although direct evidence for this compound is still emerging.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on daunomycin transport.

Daunomycin Accumulation Assay

This assay measures the intracellular accumulation of daunomycin in cancer cells overexpressing P-gp, in the presence and absence of an inhibitor.

Materials:

-

MDR cancer cell line (e.g., K562/R7, human leukemic cells) and its parental sensitive cell line.

-

Daunomycin hydrochloride.

-

This compound.

-

Cyclosporin A (positive control).

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Protocol:

-

Seed the MDR and parental cells in 6-well plates and culture until they reach 70-80% confluency.

-

Pre-incubate the cells with various concentrations of this compound or Cyclosporin A in serum-free medium for 1 hour at 37°C.

-

Add daunomycin to a final concentration of 5 µM and incubate for an additional 1-2 hours at 37°C.

-

Wash the cells twice with ice-cold PBS to remove extracellular daunomycin.

-

Trypsinize the cells and resuspend them in 500 µL of ice-cold PBS.

-

Analyze the intracellular fluorescence of daunomycin using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 575 nm.

-

Quantify the mean fluorescence intensity to determine the intracellular daunomycin concentration. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

P-glycoprotein ATPase Activity Assay

This assay determines the effect of a compound on the ATP hydrolysis rate of P-gp.

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus carrying the human MDR1 cDNA).

-

This compound.

-

Verapamil (positive control for stimulation).

-

Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor).

-

ATP.

-

ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT).

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric assay).

Protocol:

-

Incubate P-gp-rich membrane vesicles (5-10 µg of protein) with various concentrations of this compound or verapamil in the ATPase assay buffer for 5 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction mixture for 20 minutes at 37°C.

-

Stop the reaction by adding an equal volume of 5% SDS.

-

Measure the amount of inorganic phosphate released using a colorimetric method.

-

To determine the P-gp-specific ATPase activity, perform parallel reactions in the presence of 1 mM Na3VO4 and subtract this value from the total ATPase activity. An increase in Pi production in the presence of this compound suggests stimulation of P-gp's ATPase activity.

Visualizations

P-glycoprotein Mediated Daunomycin Efflux

Caption: P-gp utilizes ATP hydrolysis to actively transport daunomycin out of the cell.

Inhibition of Daunomycin Transport by this compound

Caption: this compound competitively binds to P-gp, blocking daunomycin efflux.

Proposed Signaling Pathway for P-gp Regulation by Jatrophane Diterpenes

Caption: Proposed inhibition of the PI3K/NF-κB pathway by this compound, reducing P-gp expression.

Conclusion

This compound stands out as a highly potent, naturally derived inhibitor of P-gp-mediated daunomycin transport. Its mechanism of action likely involves both direct competitive inhibition of the P-gp transporter and potential modulation of the PI3K/NF-κB signaling pathway, which regulates P-gp expression. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other jatrophane diterpenes as promising agents to combat multidrug resistance in cancer chemotherapy. Further research is warranted to fully elucidate the clinical potential of this compound as a chemosensitizer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro P-glycoprotein Inhibition Assay Using Pepluanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2] Its function as an efflux pump can reduce the intracellular concentration and efficacy of various therapeutic agents.[1][2] Consequently, the identification and characterization of P-gp inhibitors is a critical area of research in drug development and cancer therapy. Natural products are a promising source of new P-gp inhibitors.[3] Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has been identified as a potent P-gp inhibitor.[4][5] This document provides a detailed protocol for an in vitro P-glycoprotein inhibition assay using this compound, employing the widely used Calcein-AM assay.

Principle of the Calcein-AM Assay

The Calcein-AM assay is a rapid, sensitive, and high-throughput method for assessing P-gp activity.[5][6] The principle of the assay is based on the differential transport of the fluorescent dye Calcein-AM in cells with and without P-gp activity.

Calcein-AM is a non-fluorescent, lipophilic compound that can readily diffuse across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent and hydrophilic molecule, calcein. In cells lacking significant P-gp activity, calcein is retained, and the cells exhibit strong green fluorescence. However, in cells overexpressing P-gp, the non-fluorescent Calcein-AM is recognized as a substrate and actively effluxed from the cell before it can be hydrolyzed. This results in significantly lower intracellular fluorescence.

P-gp inhibitors, such as this compound, will block the efflux of Calcein-AM, leading to its intracellular accumulation and subsequent hydrolysis to fluorescent calcein. The increase in fluorescence intensity is directly proportional to the inhibitory activity of the compound being tested.

Quantitative Data Summary

While a specific IC50 value for this compound in a Calcein-AM assay has not been reported, its potency has been compared to the well-characterized P-gp inhibitor, Cyclosporin A. It has been demonstrated that this compound is at least twice as effective as Cyclosporin A in inhibiting the P-gp-mediated efflux of daunomycin, a substrate commonly used in P-gp inhibition studies.[4][5][7] Based on a reported IC50 value for Cyclosporin A in a doxorubicin (a closely related anthracycline to daunomycin) transport assay, an estimated IC50 for this compound can be calculated.[2][8]

| Compound | P-gp Substrate Used in Primary Study | Reported IC50 of Control | Potency of this compound Relative to Control | Estimated IC50 of this compound |

| This compound | Daunomycin/Doxorubicin | 3.66 µM (Cyclosporin A)[8] | ≥ 2-fold more potent[4] | ≤ 1.83 µM |

| Cyclosporin A | Doxorubicin | 3.66 µM[8] | - | 3.66 µM |

| Verapamil (Positive Control) | Not Applicable | Typically 1-10 µM | - | 1-10 µM |

Note: The estimated IC50 for this compound is calculated based on its reported relative potency to Cyclosporin A in a daunomycin/doxorubicin efflux assay. This value should be confirmed experimentally using the Calcein-AM assay.

Experimental Protocol: In Vitro P-glycoprotein Inhibition Assay using Calcein-AM

This protocol is designed for a 96-well plate format and detection using a fluorescence plate reader.

Materials and Reagents

-

Cell Lines:

-

A P-gp overexpressing cell line (e.g., K562/MDR, MCF-7/ADR).

-

The corresponding parental, non-resistant cell line (e.g., K562, MCF-7) as a negative control.

-

-

Compounds:

-

This compound (to be dissolved in an appropriate solvent, e.g., DMSO).

-

Verapamil or Cyclosporin A (as a positive control for P-gp inhibition).

-

-

Reagents:

-

Calcein-AM (acetoxymethyl ester).

-

Cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with fetal bovine serum and antibiotics).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Trypsin-EDTA for adherent cells.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

-

Equipment:

-

Fluorescence microplate reader with excitation/emission wavelengths of ~485 nm and ~530 nm, respectively.

-

CO2 incubator (37°C, 5% CO2).

-

Centrifuge.

-

Laminar flow hood.

-

96-well black, clear-bottom microplates.

-

Multichannel pipette.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro P-glycoprotein inhibition assay using Calcein-AM.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture the P-gp overexpressing and parental cell lines in their recommended growth medium until they reach 80-90% confluency.

-

On the day of the assay, harvest the cells (using trypsin for adherent cells) and prepare a single-cell suspension in fresh, pre-warmed culture medium.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

-

Incubate the plate for at least 2-4 hours (for suspension cells) or overnight (for adherent cells) to allow for cell attachment and recovery.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the positive control (e.g., 10 mM Verapamil or Cyclosporin A in DMSO).

-

Perform serial dilutions of the this compound and positive control stocks in culture medium to achieve a range of final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.

-

Prepare a vehicle control containing the same final concentration of DMSO as the test compound wells.

-

-

Compound Incubation:

-

Carefully remove the medium from the wells (for adherent cells) or directly add the compounds to the wells containing the cell suspension.

-

Add 100 µL of the prepared compound dilutions (this compound, positive control, vehicle control) to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

-

-

Calcein-AM Loading:

-

Prepare a Calcein-AM working solution (e.g., 1 µM) in pre-warmed, serum-free culture medium or PBS. Protect the solution from light.

-

After the compound incubation, add 50 µL of the Calcein-AM working solution to each well.

-

Incubate the plate at 37°C in the dark for 30 minutes.

-

-

Fluorescence Measurement:

-

After incubation, gently wash the cells twice with 200 µL of ice-cold PBS to remove extracellular Calcein-AM and stop the efflux.

-

After the final wash, add 100 µL of cold PBS to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis

-

Calculate the Percent Inhibition:

-

The percentage of P-gp inhibition can be calculated using the following formula:

Where:

-

F_test is the fluorescence intensity of the P-gp overexpressing cells treated with the test compound (this compound).

-

F_mdr is the fluorescence intensity of the vehicle-treated P-gp overexpressing cells (negative control).

-

F_parental is the fluorescence intensity of the vehicle-treated parental cells (representing 100% inhibition).

-

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of P-gp activity.

-

P-glycoprotein Inhibition Signaling Pathway

Caption: Mechanism of P-gp inhibition by this compound in the Calcein-AM assay.

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of P-glycoprotein inhibition by this compound using the Calcein-AM assay. This method offers a reliable and efficient means to quantify the inhibitory potential of test compounds and is a valuable tool for researchers in drug discovery and development. The provided data and protocols can serve as a foundation for further investigation into the P-gp inhibitory properties of this compound and other natural products.

References

- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of cyclosporin analogues and FK506 on transcellular transport of daunorubicin and vinblastine via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Inhibitory Effects of a Cyclosporin Derivative, SDZ PSC 833, on Transport of Doxorubicin and Vinblastine via Human P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reversing Multidrug Resistance with Pepluanin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2] Natural products have emerged as a promising source of compounds capable of reversing MDR.[3][4][5] This document provides detailed application notes and experimental protocols for investigating the potential of a putative compound, "Pepluanin A," as an agent to reverse multidrug resistance. The methodologies outlined below are based on established techniques for characterizing inhibitors of ABC transporters and assessing the reversal of MDR in cancer cell lines.

Introduction to Multidrug Resistance and Reversal Agents

Cancer cell resistance to a multitude of structurally and functionally diverse chemotherapeutic agents is a phenomenon known as multidrug resistance (MDR).[1] The primary molecular basis for MDR is the overexpression of ABC transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters function as ATP-dependent efflux pumps, actively removing cytotoxic drugs from the intracellular environment and preventing them from reaching their therapeutic targets.[2][6]

Natural products, such as flavonoids, alkaloids, and terpenoids, have been extensively studied for their ability to modulate MDR.[3][7] These compounds can reverse MDR by directly inhibiting the function of ABC transporters, downregulating their expression, or by modulating signaling pathways that regulate transporter expression and activity.[3][8] The investigation of novel natural compounds for MDR reversal holds significant promise for improving the efficacy of existing cancer therapies.

Characterization of this compound as an MDR Reversal Agent

The following sections outline a comprehensive experimental workflow to characterize the efficacy and mechanism of action of this compound in reversing multidrug resistance.

In Vitro Models for MDR Research